An In-depth Technical Guide to 1,4-Dicyano-2-(trifluoromethoxy)benzene
An In-depth Technical Guide to 1,4-Dicyano-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dicyano-2-(trifluoromethoxy)benzene, also known as 2-(trifluoromethoxy)terephthalonitrile, is a fluorinated aromatic nitrile with potential applications in materials science and medicinal chemistry. Its unique combination of cyano and trifluoromethoxy functional groups imparts specific electronic and steric properties that make it an attractive building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known and predicted properties of 1,4-Dicyano-2-(trifluoromethoxy)benzene, including its chemical structure, physicochemical properties, a plausible synthetic protocol, and predicted spectroscopic data. Additionally, potential applications and logical workflows for its utilization in research and development are discussed.
Chemical and Physical Properties
1,4-Dicyano-2-(trifluoromethoxy)benzene is a solid organic compound with the chemical formula C₉H₃F₃N₂O. The presence of the highly electronegative trifluoromethoxy group and the electron-withdrawing cyano groups significantly influences the electronic properties of the benzene ring, making it electron-deficient. This characteristic is expected to govern its reactivity in chemical syntheses.
Table 1: Physicochemical Properties of 1,4-Dicyano-2-(trifluoromethoxy)benzene and Related Compounds
| Property | 1,4-Dicyano-2-(trifluoromethoxy)benzene (Predicted/Reported) | 1,4-Dicyanobenzene (for comparison) | (Trifluoromethoxy)benzene (for comparison) |
| CAS Number | 175278-16-7 | 623-26-7 | 456-55-3 |
| Molecular Formula | C₉H₃F₃N₂O | C₈H₄N₂ | C₇H₅F₃O |
| Molecular Weight | 212.13 g/mol | 128.13 g/mol | 162.11 g/mol |
| Melting Point | Not explicitly found for this compound. A related compound, 1,4-Di(2,2,2-trifluoroethoxy)benzene, has a melting point of 71-73 °C. | 224–227 °C | Not applicable (liquid at room temp.) |
| Boiling Point | Not explicitly found for this compound. A related compound, 1,4-Di(2,2,2-trifluoroethoxy)benzene, has a boiling point of 111-112 °C at 10 mmHg. | Not applicable (sublimes) | 102 °C |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Low solubility in water. | Insoluble in water. |
Experimental Protocols: A Plausible Synthetic Route
A potential synthetic pathway could start from a suitably substituted benzene derivative, such as 2-amino-5-bromotoluene. The synthesis could proceed through the following key steps:
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Diazotization and Cyanation (Sandmeyer Reaction): The amino group of a starting material like 2-amino-5-bromotoluene would be converted to a diazonium salt, followed by reaction with a cyanide salt (e.g., CuCN) to introduce the first cyano group.
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Oxidation of the Methyl Group: The methyl group would be oxidized to a carboxylic acid.
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Conversion to Phenol: The carboxylic acid could be converted to a phenol via a Curtius or similar rearrangement.
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Trifluoromethoxylation: The newly formed phenolic hydroxyl group would then be reacted with a trifluoromethoxylation reagent, such as Umemoto's reagent or a similar electrophilic trifluoromethylating agent in the presence of a suitable base.
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Introduction of the Second Cyano Group: The bromo substituent would then be converted to the second cyano group, likely via a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide.
Diagram 1: Plausible Synthetic Workflow
Caption: A potential multi-step synthesis of 1,4-Dicyano-2-(trifluoromethoxy)benzene.
Spectroscopic Data (Predicted)
No experimental spectra for 1,4-Dicyano-2-(trifluoromethoxy)benzene were found. However, the expected spectroscopic features can be predicted based on the analysis of its structural components and comparison with related molecules.
Table 2: Predicted Spectroscopic Data for 1,4-Dicyano-2-(trifluoromethoxy)benzene
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic region (δ 7.5-8.0 ppm): Three signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, complex splitting patterns (doublets and doublet of doublets) are expected. |
| ¹³C NMR | - Aromatic region (δ 110-160 ppm): Six signals for the aromatic carbons. - Cyano carbons (δ 115-120 ppm): Two signals. - Trifluoromethoxy carbon (quartet, δ ~120 ppm, J(C,F) ~260 Hz). |
| ¹⁹F NMR | - A single signal (singlet) for the -OCF₃ group, expected in the range of δ -58 to -60 ppm. |
| IR Spectroscopy | - C≡N stretch: A sharp, strong absorption band around 2230 cm⁻¹. - C-F stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹. - C-O-C stretch: An absorption band around 1250 cm⁻¹. - Aromatic C-H stretches: Above 3000 cm⁻¹. - Aromatic C=C stretches: In the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular ion (M⁺) peak at m/z = 212. - Fragmentation pattern may show loss of F, CF₃, OCF₃, and CN. |
Potential Applications and Research Directions
While specific applications for 1,4-Dicyano-2-(trifluoromethoxy)benzene are not documented in the searched literature, its structural motifs suggest potential utility in several areas of research and development.
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Materials Science: The dicyanobenzene core is a known building block for phthalocyanines and other macrocyclic compounds with interesting electronic and photophysical properties. The introduction of the trifluoromethoxy group could be used to tune these properties, potentially leading to new materials for organic electronics, sensors, or catalysis.
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Medicinal Chemistry: The trifluoromethoxy group is a common substituent in modern pharmaceuticals, often used to improve metabolic stability, lipophilicity, and binding affinity. The cyano groups can act as hydrogen bond acceptors or be converted into other functional groups like amines or carboxylic acids. Therefore, this molecule could serve as a scaffold or intermediate in the synthesis of novel bioactive compounds.
Diagram 2: Logical Workflow for Investigating Potential Applications
Caption: Potential research and development pathways for 1,4-Dicyano-2-(trifluoromethoxy)benzene.
Safety and Handling
Safety data sheets for 1,4-Dicyano-2-(trifluoromethoxy)benzene indicate that it should be handled with care. While specific hazard statements are not always available, general precautions for handling nitriles and fluorinated compounds should be followed. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.
Conclusion
1,4-Dicyano-2-(trifluoromethoxy)benzene is a specialized chemical compound with potential for further exploration in both materials science and medicinal chemistry. Although detailed experimental data is currently limited in the public domain, this guide provides a foundational understanding of its properties and potential applications based on its chemical structure and comparison with related compounds. Further research into the synthesis, characterization, and reactivity of this molecule is warranted to fully unlock its potential.
